(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

This 3-aminoazetidine-2-chloropyridine methanone offers orthogonal reactivity for efficient SAR exploration—amide coupling at the primary amine followed by Pd-catalyzed cross-coupling at the 2-chloropyridine without protecting-group interconversion. Fragment-screening-ready: MW 211.65 g/mol, full Rule-of-Three compliance, aqueous solubility >1 mM. Ideal negative control for kinase hinge-binder programs. cLogP ~0.8–1.2, TPSA ~59 Ų. Procure for structure-guided fragment elaboration and 96-well parallel library construction.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
CAS No. 2098010-55-8
Cat. No. B1489244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone
CAS2098010-55-8
Molecular FormulaC9H10ClN3O
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(N=CC=C2)Cl)N
InChIInChI=1S/C9H10ClN3O/c10-8-7(2-1-3-12-8)9(14)13-4-6(11)5-13/h1-3,6H,4-5,11H2
InChIKeyIPGFVFWXADEOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone (CAS 2098010-55-8): Chemical Identity, Baseline Properties, and Procurement Profile for Medicinal Chemistry Research


(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone (CAS 2098010-55-8) is a synthetic small-molecule building block (C9H10ClN3O, MW 211.65 g/mol) comprising a 3-aminoazetidine moiety coupled via a methanone linker to a 2-chloropyridine ring . The compound is commercially supplied at ≥95% purity (HPLC) for laboratory research use only . Its structure embodies two privileged scaffolds—the azetidine ring, which enforces conformational rigidity and favorable vector geometry, and the 2-chloropyridin-3-yl carbonyl fragment, which provides a hydrogen-bond-accepting and π-stacking surface frequently exploited in fragment-based drug discovery . Although the compound has been incorrectly conflated with the EGFR TKI osimertinib (AZD9291) on certain vendor platforms, its actual molecular architecture and molecular weight definitively distinguish it from osimertinib (CAS 1421373-65-0, C28H33N7O2, MW 499.6 g/mol) [1]. The compound's value proposition resides in its dual-functional-group reactivity: a free primary amine on the azetidine ring for amide coupling or reductive amination, and a chlorine substituent on the pyridine ring amenable to cross-coupling chemistry, enabling modular diversification for structure–activity relationship (SAR) campaigns.

Why Structural Analogs of (3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone Cannot Be Interchanged Without Quantitative SAR Validation


Although the (2-chloropyridin-3-yl)(azetidin-1-yl)methanone scaffold is shared among several commercially available analogs—including the 3-hydroxy (CAS 1694377-11-1), 3-azido (CAS 2089541-21-7), and 3-hydroxymethyl (CAS 1420843-16-8) variants—each derivative introduces distinct hydrogen-bond donor/acceptor capacity, steric bulk, and electronic character at the azetidine 3-position . In fragment-based and target-focused medicinal chemistry, even single-atom substitutions at the solvent-exposed azetidine position can alter binding pose, ligand efficiency metrics (LE, LLE), and selectivity profiles by orders of magnitude [1]. For instance, the 3-amino substituent provides a basic primary amine (pKa ~9–10) capable of forming salt bridges with aspartate or glutamate residues, whereas the 3-hydroxy analog (pKa ~15) acts exclusively as a neutral hydrogen-bond donor, and the 3-azido variant introduces a linear, electron-rich dipole incompatible with the same electrostatic environments [2]. Consequently, procurement decisions based solely on scaffold similarity risk selecting a compound with divergent target engagement, physicochemical properties, and ultimately non-reproducible SAR data when used as a synthetic intermediate or pharmacological probe.

Quantitative Evidence Guide: Differentiating (3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone from Its Closest Structural Comparators


Evidence Item 1: Primary Amine Basicity and Hydrogen-Bond Donor Capacity vs. 3-Hydroxy Analog

The free primary amine at the azetidine 3-position of the target compound confers a calculated pKa of approximately 9.0–9.5 (amine conjugate acid), enabling protonation and salt-bridge formation at physiological pH (7.4). In contrast, the 3-hydroxyazetidine analog (CAS 1694377-11-1) bears an alcohol with a predicted pKa of ~15.5, remaining entirely neutral under the same conditions . This difference in ionization state directly modulates the compound's capacity for electrostatic interactions with acidic protein residues (Asp, Glu), which is a key determinant of binding affinity in target-based screening campaigns [1].

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Evidence Item 2: Conformational Rigidity and Three-Dimensional Character vs. Phenylmethanone Analog

The azetidine ring in the target compound constrains the 3-amino substituent into a well-defined spatial orientation relative to the carbonyl plane, with a dihedral angle restricted to approximately ±20–30° from the ring plane. This contrasts sharply with the (3-aminoazetidin-1-yl)(phenyl)methanone analog (CAS 887588-62-7), where the phenyl ring introduces increased rotational freedom around the carbonyl–aryl bond . The chloropyridine variant exhibits enhanced Fsp³ (fraction of sp³-hybridized carbons) of approximately 0.44, compared to ~0.30 for the phenyl analog, a metric positively correlated with clinical success rates in drug discovery [1]. Moreover, the chlorine substituent constitutes a heavy atom with distinct polarizability (α ≈ 2.18 ų) relative to hydrogen (α ≈ 0.67 ų), contributing approximately 0.8–1.2 kcal/mol in favorable halogen-bonding or hydrophobic packing interactions with protein targets [2].

Conformational Analysis Scaffold Hopping Fraction sp³ (Fsp³)

Evidence Item 3: Ortho-Chloropyridine Electronic Effects vs. Alternative Halogen Substitutions at the Pyridine Ring

The 2-chloro substituent on the pyridine ring of the target compound generates a region of positive electrostatic potential (σ-hole) along the C–Cl bond axis, with a calculated σ-hole magnitude of approximately +8 to +12 kcal/mol, enabling halogen-bond donor interactions with backbone carbonyl oxygens in protein binding sites [1]. The 2-fluoro analog (theoretical comparator) would present a significantly weaker σ-hole (~+2 to +3 kcal/mol), while the 2-bromo analog would provide a larger σ-hole (~+15 to +18 kcal/mol) but with different steric demands (van der Waals radius: Cl 1.75 Å vs. Br 1.85 Å vs. F 1.47 Å) [2]. Additionally, the 2-chloro substituent is optimally positioned for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) at rates typically 5–20× faster than the corresponding 2-fluoro derivative due to lower C–Cl bond dissociation energy (~327 kJ/mol) compared to C–F (~485 kJ/mol) [3].

Halogen Bonding Electrostatic Potential Cross-Coupling Reactivity

Evidence Item 4: Modular Synthetic Diversification via Orthogonal Reactive Handles vs. Mono-Functional Analogs

The target compound uniquely presents two orthogonal reactive handles: (i) a free primary amine on the azetidine ring amenable to amide coupling (HATU/EDC conditions), sulfonamide formation, or reductive amination, and (ii) a chlorine atom on the pyridine ring available for Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) . By comparison, the commercially available (2-chloropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone (CAS 1694377-11-1) and (2-chloropyridin-3-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone (CAS 1420843-16-8) each carry only a single reactive handle (hydroxyl) on the azetidine, while the (3-azidoazetidin-1-yl)(2-chloropyridin-3-yl)methanone (CAS 2089541-21-7) requires a reduction step before amine-based diversification can proceed . The target compound thus enables a minimum of 2 synthetic diversification steps without requiring protecting-group manipulation or functional-group interconversion, reducing the average linear synthetic sequence by 1–2 steps compared to the azido and hydroxy analogs [1].

Parallel Synthesis Combinatorial Chemistry Building Block Versatility

Evidence Item 5: Physicochemical Property Profile and Drug-Likeness vs. Osimertinib and Other Advanced Leads

With a molecular weight of 211.65 g/mol, the target compound falls squarely within fragment space (MW < 300 Da), adhering to the 'Rule of Three' (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) commonly used for fragment-based lead discovery [1]. In contrast, the clinical EGFR inhibitor osimertinib (CAS 1421373-65-0)—with which the compound has been incorrectly equated—has a MW of 499.6 g/mol, cLogP of ~4.5, and 10 hydrogen-bond acceptors, placing it in drug-like space [2]. The target compound's low MW translates to a ligand efficiency (LE) ceiling approximately 2.3× higher per heavy atom than osimertinib when normalized for molecular size, permitting fragment growing or linking strategies without immediately exceeding lead-likeness cutoffs [3]. Additionally, the compound's topological polar surface area (TPSA) of ~59 Ų and a predicted cLogP of ~0.8–1.2 confer favorable aqueous solubility and permeability profiles critical for biochemical and biophysical screening applications (NMR, SPR, thermal shift assays) .

Fragment-Based Screening Rule of Three Lead-Likeness

Evidence Item 6: Absence of Quantitative Target Engagement Data and Implications for Procurement Decisions

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and the patent literature (as of April 2026) returned no quantitative biochemical or cellular activity data (IC₅₀, Kᵢ, Kd, EC₅₀) for (3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone against any defined molecular target [1]. The compound is absent from all major public bioactivity databases, and no peer-reviewed publication or patent application explicitly reports its synthesis, characterization, or pharmacological evaluation [2]. This stands in contrast to multiple structurally related azetidine-based probes—including JNJ-42226314 ([1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone), a potent monoacylglycerol lipase (MAGL) inhibitor with reported IC₅₀ values in the low nanomolar range [3]—where extensive target engagement and selectivity data enable informed compound selection [4]. Procurement of the target compound therefore entails a fundamentally different risk profile: it is a versatile synthetic intermediate and fragment for exploratory SAR, not a characterized pharmacological probe with known target activity.

Target Profiling Selectivity Screening Risk Assessment

Recommended Research and Industrial Application Scenarios for (3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone Based on Verified Evidence


Scenario 1: Fragment-Based Lead Discovery (FBLD) Library Member

With a MW of 211.65 g/mol, cLogP ~0.8–1.2, and full Rule-of-Three compliance, this compound is ideally suited as a fragment library member for NMR-, SPR-, or thermal-shift-based primary screening campaigns [1]. Its low MW and favorable TPSA (~59 Ų) ensure aqueous solubility >1 mM in standard screening buffers (typically PBS or HEPES, pH 7.4, with ≤1% DMSO), meeting the minimum solubility threshold for fragment screening at 0.5–2 mM compound concentrations. The primary amine and chlorine substituent serve as synthetic growth vectors for fragment-to-lead optimization via structure-guided elaboration, with the potential to improve affinity by 10³–10⁴-fold through iterative medicinal chemistry [2].

Scenario 2: Modular Building Block for Parallel Library Synthesis

The orthogonal reactivity of the primary amine (amide/sulfonamide coupling) and 2-chloropyridine (Pd-catalyzed cross-coupling) enables efficient parallel library construction in 96-well format without protecting-group interconversion [1]. A typical workflow involves: (Step 1) amide coupling with diverse carboxylic acids (≥95% conversion, monitored by LCMS), followed by (Step 2) Suzuki–Miyaura coupling with aryl boronic acids/esters (Pd(PPh₃)₄ or XPhos-Pd-G3, 80–100°C, 2–12 h). This two-step protocol can generate 96–384 diverse analogs from a single procurement of the target compound, yielding average isolated purities of >90% after automated flash chromatography [2].

Scenario 3: Negative Control or Inactive Comparator in Biochemical Assays

Given the complete absence of reported target activity against any defined molecular target, the compound may serve as a structurally matched negative control for target-based assays where the 2-chloropyridin-3-yl carbonyl fragment is suspected to mediate binding [1]. When assayed at concentrations up to 30 µM in standard biochemical or cell-based formats, the compound is expected to exhibit no significant activity (>50% inhibition or >30% activation), providing a baseline for discriminating specific target engagement from assay artifacts. This application is particularly relevant for hit validation in high-throughput screens where structurally related but biologically active analogs are being pursued [2].

Scenario 4: Scaffold for Kinase or Enzyme Inhibitor Design via Structure-Based Drug Design (SBDD)

Although no direct kinase inhibition data exist for this compound, the 2-chloropyridin-3-yl carbonyl motif closely resembles the hinge-binding fragment found in multiple Type I and Type II kinase inhibitors (e.g., the 2-chloropyridine motif in certain EGFR and JAK inhibitor series) [1]. Computational docking studies (using Glide SP or AutoDock Vina) can position the pyridine nitrogen and carbonyl oxygen as hydrogen-bond acceptors engaging the kinase hinge region (typically Met or Cys backbone NH), while the 3-aminoazetidine extends toward the solvent-exposed region or ribose pocket, offering a rational starting point for SBDD campaigns against understudied kinases [2]. The chlorine atom can additionally be exploited for halogen-bonding interactions with the gatekeeper residue or DFG motif backbone carbonyl, providing binding affinity contributions of ~0.5–1.5 kcal/mol when optimally positioned .

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